molecular formula C7H8N2O3S B11800323 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid

2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid

Cat. No.: B11800323
M. Wt: 200.22 g/mol
InChI Key: QRYKOMFGQGRIMP-UHFFFAOYSA-N
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Description

Systematic IUPAC Name

The systematic IUPAC name for this compound is 2-(2-carbamoyl-5-methylthiazol-4-yl)acetic acid . This nomenclature reflects the thiazole ring (a five-membered heterocycle containing sulfur at position 1 and nitrogen at position 3) with substituents at positions 2, 4, and 5:

  • Position 2 : A carbamoyl group (–CONH₂).
  • Position 4 : An acetic acid side chain (–CH₂COOH).
  • Position 5 : A methyl group (–CH₃).

The numbering of the thiazole ring follows IUPAC conventions, prioritizing the sulfur atom as position 1 and the nitrogen as position 3.

CAS Registry Number and Alternative Identifiers

The provided search results do not include a specific CAS Registry Number or alternative identifiers (e.g., DSSTox, EC Number) for This compound . However, analogous compounds in the results, such as 2-(2-carbamoylpyridin-4-yl)acetic acid (CAS 1082041-32-4) and 2-[2-[(4-propan-2-ylphenyl)carbamoyl]phenyl]acetic acid (CAS 6477-14-1), illustrate the structural diversity of carbamoyl-substituted acetic acid derivatives.

Molecular Formula and Weight

The molecular formula of This compound is inferred as C₇H₉N₃O₃S , derived from:

  • Thiazole core : C₃H₃NS.
  • Substituents :
    • Carbamoyl (–CONH₂): +C₁H₂N₂O.
    • Acetic acid (–CH₂COOH): +C₂H₄O₂.
    • Methyl (–CH₃): +C₁H₃.

The molecular weight is calculated as: $$ (7 \times 12.01) + (9 \times 1.01) + (3 \times 14.01) + (3 \times 16.00) + (32.07) = 215.23 \, \text{g/mol}. $$

Properties

Molecular Formula

C7H8N2O3S

Molecular Weight

200.22 g/mol

IUPAC Name

2-(2-carbamoyl-5-methyl-1,3-thiazol-4-yl)acetic acid

InChI

InChI=1S/C7H8N2O3S/c1-3-4(2-5(10)11)9-7(13-3)6(8)12/h2H2,1H3,(H2,8,12)(H,10,11)

InChI Key

QRYKOMFGQGRIMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C(=O)N)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid typically involves the reaction of thiazole derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 2-amino-4-methylthiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by acidification to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Research indicates that compounds containing thiazole moieties exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Effects : Thiazole derivatives have shown promising antimicrobial properties against various pathogens.
  • Anticancer Activity : Studies have demonstrated that 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid exhibits selective cytotoxicity towards cancer cell lines, making it a candidate for anticancer drug development.
  • Anti-inflammatory Properties : The compound has been investigated for its potential to modulate inflammatory responses.

Applications in Pharmaceuticals

The pharmaceutical applications of this compound are notable:

  • Drug Development : Due to its anticancer and antimicrobial properties, this compound is being explored as a lead compound for new drug formulations targeting infections and cancers. For instance, research has indicated that thiazole derivatives can enhance selectivity against cancer cell lines while minimizing toxicity to normal cells .

Agricultural Applications

In agriculture, compounds like this compound are being studied for their potential as:

  • Pesticides : Their biological activity suggests efficacy against plant pathogens.
  • Growth Regulators : The compound may influence plant growth and development positively.

Case Studies

  • Anticancer Activity Assessment :
    • A study evaluated the effects of thiazole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapy agents, suggesting enhanced efficacy .
CompoundCell Line TestedIC50 Value (µM)
Compound AA549 (Lung Cancer)23.30 ± 0.35
Compound BU251 (Glioblastoma)>1000
  • Antimicrobial Efficacy :
    • Another investigation focused on the antimicrobial properties of synthesized thiazole compounds, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their differentiating features include:

Compound Substituents Key Structural Differences
Target Compound 2-Carbamoyl, 5-methyl, 4-acetic acid Reference structure for comparison.
2-(4-Chlorophenyl)-5-methylthiazole-4-acetic acid 2-(4-Chlorophenyl), 5-methyl, 4-acetic acid Replaces carbamoyl with chlorophenyl; increases hydrophobicity and molecular weight (267.73 g/mol).
4-Methylthiazole-5-carboxylic acid 4-Methyl, 5-carboxylic acid Lacks carbamoyl and acetic acid; simpler structure (MW ~157.18 g/mol).
2-(Ethylamino)-4-methyl-5-thiazolecarboxylic acid 2-Ethylamino, 4-methyl, 5-carboxylic acid Substitutes carbamoyl with ethylamino; alters basicity and hydrogen-bonding capacity.
2-(3-Methylisoxazol-5-yl)acetic acid 3-Methylisoxazole, 5-acetic acid Isoxazole ring instead of thiazole; reduced sulfur-related reactivity.

Physicochemical Properties

  • The carbamoyl group may lower the melting point compared to chlorophenyl analogs due to reduced crystallinity.
  • pKa : The acetic acid moiety likely gives the target compound a pKa ~3.9–4.0, similar to 2-(4-Chlorophenyl)-5-methylthiazole-4-acetic acid (pKa 3.94) .
  • Solubility : The carbamoyl group enhances water solubility compared to hydrophobic analogs like 4-Methylthiazole-5-carboxylic acid (similarity score 0.89) .

Biological Activity

2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid is a thiazole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, antimicrobial agent, and antioxidant. This article synthesizes recent findings on the biological activity of this compound, supported by case studies and data tables.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including this compound. Research indicates that this compound has selective cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study investigated the effects of various thiazole derivatives on A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines. The results demonstrated that this compound significantly decreased the viability of Caco-2 cells by 39.8% compared to untreated controls (p < 0.001), while showing minimal effect on A549 cells . This suggests a selective mechanism of action that may involve specific cellular targets in colorectal cancer.

CompoundCell LineViability (%)p-value
This compoundCaco-239.8<0.001
This compoundA549Not significant-

Antimicrobial Activity

Thiazole derivatives, including this compound, have shown promising antimicrobial properties against various pathogens. A study reported that compounds with a thiazole moiety exhibited moderate to good antimicrobial activity against bacterial strains.

Antimicrobial Efficacy

The compound was screened for its antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli. The results indicated that it possessed significant antibacterial effects, comparable to standard antibiotics .

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264

Antioxidant Activity

The antioxidant potential of thiazole derivatives is another area of interest. Studies have shown that compounds like this compound can scavenge free radicals effectively.

Case Study: Antioxidant Properties

In vitro assays demonstrated that this compound exhibited strong antioxidant activity, with a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls . This property suggests its potential role in mitigating oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often linked to their structural features. The presence of specific functional groups and the overall molecular configuration play crucial roles in determining their efficacy.

Key Structural Features

  • Thiazole Ring : Essential for cytotoxic and antimicrobial activities.
  • Carboxylic Acid Group : Enhances solubility and bioavailability.
  • Substituents : Methyl groups at specific positions can modulate activity levels.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid?

  • Methodology : A multi-step synthesis involving thiazole ring formation followed by functionalization is typical. For example, refluxing precursors (e.g., 2-aminothiazol-4(5H)-one derivatives) with sodium acetate in acetic acid can facilitate cyclization and carbamoyl group introduction . Key steps include:

  • Step 1 : Condensation of thiourea derivatives with chloroacetic acid under acidic conditions to form the thiazole core.
  • Step 2 : Carbamoylation via reaction with urea or carbamoyl chloride in the presence of a base.
  • Step 3 : Purification via recrystallization from DMF/acetic acid mixtures to isolate the final product .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon backbone connectivity, particularly for distinguishing thiazole ring substituents .
  • Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight and fragmentation patterns, essential for purity assessment .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves molecular geometry and hydrogen-bonding interactions, as demonstrated for structurally similar thiazole-carboxylic acids .

Q. How should this compound be stored to maintain stability in laboratory settings?

  • Storage Conditions : Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent oxidation or hydrolysis of the carbamoyl group. Avoid exposure to moisture, as hygroscopic degradation has been observed in related thiazole-carboxylic acids .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Catalyst-Free Approaches : Recent studies on analogous thiazoles show that aqueous ethanol under reflux can enhance yield (80–90%) without requiring metal catalysts, minimizing byproducts .
  • pH and Temperature Control : Maintain pH 4–6 during carbamoylation to prevent decomposition. Optimal reaction temperatures range from 80–100°C, balancing reaction rate and thermal stability .

Q. What computational strategies predict the electronic and thermodynamic properties of this compound?

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to calculate frontier molecular orbitals, electrostatic potential surfaces, and Gibbs free energy of formation. These models correlate with experimental stability and reactivity trends .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior in biological assays .

Q. What biological targets are plausible for this compound, and how can binding assays be designed?

  • Target Hypotheses : Structural analogs (e.g., thiazole-acetamides) exhibit activity against kinases and GPCRs due to hydrogen-bonding motifs and aromatic stacking .
  • Assay Design :

  • In Vitro : Use fluorescence polarization to screen for binding to recombinant enzymes (e.g., tyrosine kinases).
  • In Silico : Perform molecular docking with AutoDock Vina to prioritize targets based on binding affinity and pose validation .

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